Purity and Quality Control: (2,3-Dihydrobenzofuran-2-yl)methanamine vs. (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine
(2,3-Dihydrobenzofuran-2-yl)methanamine is commercially available with a minimum purity specification of 98% (NLT 98%) from reputable vendors . In contrast, the structurally related analog (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine is typically supplied at a lower purity of 97% . This 1% difference in purity can be critical for sensitive applications such as medicinal chemistry lead optimization, where impurities can confound biological assay results.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | (5,7-Dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine (97%) |
| Quantified Difference | +1 percentage point higher purity |
| Conditions | Vendor quality control specifications (MolCore, Leyan) |
Why This Matters
Higher purity reduces the risk of off-target effects or assay interference in downstream biological evaluations, ensuring more reliable and reproducible data.
